3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Overview
Description
3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid is a compound that features a brominated thiophene ring and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves multiple steps. One common approach starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the butanoic acid moiety and the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of strong bases, protecting groups, and coupling reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as peptides or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often employed to remove the tert-butoxycarbonyl group.
Coupling: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used to facilitate the formation of amide bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while deprotection reactions result in the free amino acid derivative.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies involving enzyme-substrate interactions, protein-ligand binding, and other biochemical assays.
Material Science: The compound’s unique properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and the amino acid moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
- 3-(5-Fluorothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
- 3-(5-Methylthiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
Uniqueness
3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to the presence of the bromine atom, which can significantly influence the compound’s reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can enhance the compound’s ability to participate in specific chemical reactions and interactions. Additionally, the tert-butoxycarbonyl-protected amino group provides stability and allows for selective deprotection under controlled conditions, making the compound versatile for various synthetic applications.
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c1-13(2,3)19-12(18)15-7-8(6-11(16)17)9-4-5-10(14)20-9/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKDYYTMHAZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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